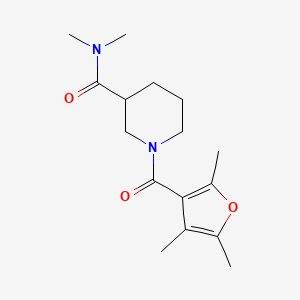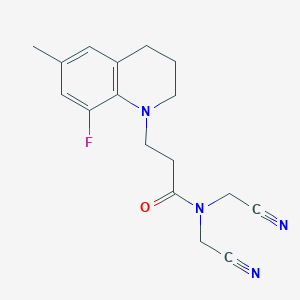![molecular formula C13H21NO4S B7572281 N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1960 by Alexander Shulgin, an American chemist and pharmacologist. DOM has been used in scientific research to study its effects on the central nervous system, as well as its potential therapeutic applications.
作用機序
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C. The exact mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine are similar to those of other psychedelics, such as LSD and psilocybin. It produces altered states of consciousness, including changes in perception, thought, and emotion. N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has been reported to induce visual hallucinations, synesthesia, and ego dissolution. It also has stimulant effects, such as increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has several advantages for use in scientific research. It has a long duration of action, lasting up to 24 hours, which allows for extended observation of its effects. It also has a relatively low toxicity and is not known to produce physical dependence. However, there are some limitations to its use. N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potency and requires careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is the development of new analogs of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine that may have improved pharmacological properties, such as increased selectivity for specific serotonin receptors. Additionally, further investigation is needed to better understand the mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine and its interactions with other neurotransmitter systems.
合成法
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,3-dimethoxyphenethylamine. This intermediate is then reacted with 3-methylsulfonylpropanal to produce N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine.
科学的研究の応用
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has been used in scientific research to study its effects on the central nervous system, particularly its interactions with serotonin receptors. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also investigated the potential therapeutic applications of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine, such as its use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-17-12-7-4-6-11(13(12)18-2)10-14-8-5-9-19(3,15)16/h4,6-7,14H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKFLICQTCKCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
